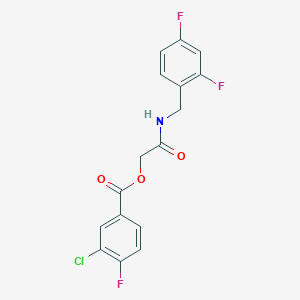

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate

Description

This compound features a 2-((2,4-difluorobenzyl)amino)-2-oxoethyl group esterified with 3-chloro-4-fluorobenzoic acid. The structure includes two aromatic systems: a 2,4-difluorobenzyl moiety and a 3-chloro-4-fluorobenzoate. The difluorinated benzyl group enhances lipophilicity and metabolic stability, while the chloro-fluoro substitution on the benzoate may influence electronic properties and target binding . Synthesis involves coupling reactions, as seen in related triazole-based compounds (e.g., refluxing in 2-propanol with triazole derivatives) . Potential applications include antifungal or enzyme-targeted therapies, though specific pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3NO3/c17-12-5-9(2-4-13(12)19)16(23)24-8-15(22)21-7-10-1-3-11(18)6-14(10)20/h1-6H,7-8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFPPYCQEOOGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-difluorobenzylamine with an appropriate acylating agent to form the intermediate 2-((2,4-difluorobenzyl)amino)-2-oxoethyl ester. This intermediate is then reacted with 3-chloro-4-fluorobenzoic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine and chlorine atoms in the benzene rings can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products with different substituents replacing the fluorine or chlorine atoms.

Reduction: Alcohol derivatives of the original ester.

Oxidation: Carboxylic acids or other oxidized forms.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

Table 1: Key Structural Differences

Functional Group and Pharmacological Implications

Amide vs. Thiophene-based compounds (e.g., ) introduce sulfur-mediated hydrophobic interactions, possibly improving membrane permeability compared to purely aromatic systems.

In contrast, trifluoromethyl (e.g., ) or bromine substituents (e.g., ) increase steric bulk and may alter binding pocket interactions.

Heterocyclic vs. Aromatic Systems :

- Thiophene () and furan () rings introduce heteroatoms, modifying electronic distribution and solubility. For example, furan’s oxygen atom could enhance water solubility compared to benzene rings.

Biological Activity

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound's IUPAC name is 2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl 3-chloro-4-fluorobenzoate. Its molecular formula is , and it exhibits distinct reactivity due to the presence of fluorine and chlorine substituents on the aromatic rings, which can influence its interaction with biological targets.

Synthesis

The synthesis typically involves multiple steps:

- Formation of Intermediate : Reaction of 2,4-difluorobenzylamine with an acylating agent to form 2-((2,4-difluorobenzyl)amino)-2-oxoethyl ester.

- Final Product Formation : The intermediate is then reacted with 3-chloro-4-fluorobenzoic acid under controlled conditions to yield the final product.

Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.

The biological activity of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chloro-4-fluorobenzoate is largely attributed to its ability to interact with specific enzymes or receptors. The functional groups facilitate binding, potentially leading to inhibition or modulation of enzymatic activity.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives have shown selective inhibition against histone deacetylases (HDACs), which are critical in cancer cell proliferation. A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. The presence of halogen atoms (fluorine and chlorine) can enhance the compound's ability to penetrate bacterial membranes and inhibit growth. Similar fluoroaryl compounds have demonstrated significant antibacterial effects against pathogens like Staphylococcus aureus .

Data Table: Biological Activities Comparison

| Compound | Activity Type | IC50 (μM) | Target |

|---|---|---|---|

| 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl | Anticancer | 1.30 | HepG2 Cancer Cells |

| Related Fluoroaryl Compound | Antimicrobial | 16 | Staphylococcus aureus |

| N-(2-Amino-4-Fluorophenyl)-4-bis-(2-chloroethyl)-amino-benzamide | HDAC Inhibition | 95.48 | HDAC3 |

Case Studies

- Antitumor Activity : In vitro assays demonstrated that related compounds inhibited tumor growth significantly in xenograft models, leading to apoptosis in cancer cells .

- Antimicrobial Testing : Compounds similar in structure were tested against various bacterial strains using disc diffusion methods, showing promising zones of inhibition compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.